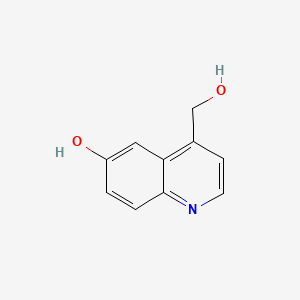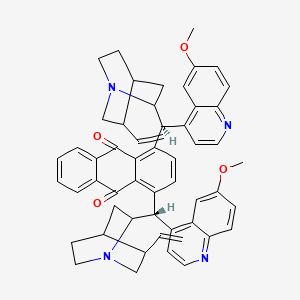
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring, a butanoic acid chain, and an ethoxy group attached to an oxo group. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) include:
- 3-Cyclopentene-1-butanoic acid
- 4-Ethoxy-2-oxo-cyclopentene
- 3-Cyclopentene-1-butanoic acid, 4-ethoxy-2-oxo- derivatives
Uniqueness
What sets 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
173413-41-7 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.245 |
IUPAC Name |
4-(4-ethoxy-2-oxocyclopent-3-en-1-yl)butanoic acid |
InChI |
InChI=1S/C11H16O4/c1-2-15-9-6-8(10(12)7-9)4-3-5-11(13)14/h7-8H,2-6H2,1H3,(H,13,14) |
InChI Key |
WNKPYXXVPGVGMK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(C1)CCCC(=O)O |
Synonyms |
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


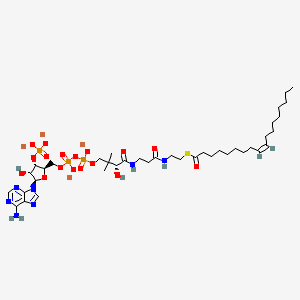
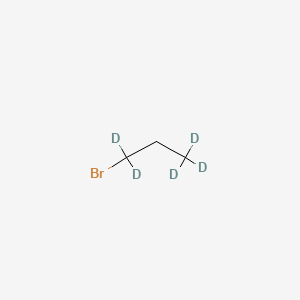

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)
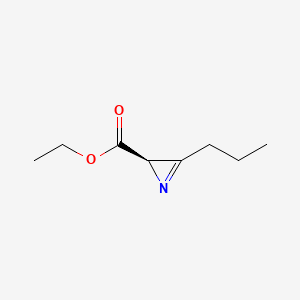
![tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B575493.png)
![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)
